Synthetic Yield for Hydroxy Diacid Production via Oxidative Cleavage
In a general method for synthesizing hydroxy diacids, Dodeca-1,11-dien-3-yl Acetate serves as a specific substrate for RuCl₃/NaIO₄ oxidative cleavage to produce an acetoxy diacid intermediate, which is subsequently hydrolyzed to 2-Hydroxydecanedioic Acid. The method is reported to provide the required acids in good yields, with reaction times of 2–12 hours at room temperature [1]. This contrasts with alternative pathways to 2-Hydroxydecanedioic Acid, such as direct oxidation of sebacic acid, which have been identified but lack the general, mild, and high-yielding character of this two-step protection-cleavage strategy [2].
| Evidence Dimension | Synthetic Efficiency to a Key Biomarker Precursor |
|---|---|
| Target Compound Data | Produces 2-Hydroxydecanedioic Acid via a two-step process: acetate protection followed by RuCl₃/NaIO₄ cleavage and hydrolysis, reported to give 'good yields' under mild conditions (2-12h, RT) [1]. |
| Comparator Or Baseline | Alternative synthetic routes to 2-Hydroxydecanedioic Acid (e.g., direct oxidation of sebacic acid, CAS 111-20-6) have been described but are not consolidated into a single general, high-yielding protocol for hydroxy diacids. |
| Quantified Difference | Not a direct numerical comparison; the differentiation is a methodological one. The target compound provides a specific, controlled synthetic entry into the biomarker 2-Hydroxydecanedioic Acid, whereas the use of common dodecadienyl acetate pheromone isomers would produce entirely different and undesired products upon oxidative cleavage. |
| Conditions | Synthetic protocol: RuCl₃·xH₂O, NaIO₄ in MeCN/EtOAc/H₂O, room temperature, 2–12 hours, as described by Chiruta et al. (2007) [1]. |
Why This Matters
For a procurement decision aimed at biomarker synthesis or clinical metabolomics research, only the correct 1,11-diene isomer guarantees the synthetic route to the target biomarker, making it an irreplaceable building block.
- [1] Chiruta, C., Jachak, S., & Clive, D. L. J. (2007). A convenient general method for the synthesis of hydroxy diacids. Tetrahedron Letters, 48(18), 3141–3143. View Source
- [2] Ma, C., Hu, L., Wang, Y., & Lu, Y. (2015). UPLC-MS based metabolomics study on the anti-fatigue effect of 2-Hydroxydecanedioic acid. Journal of Pharmaceutical and Biomedical Analysis, 105, 84–90. View Source
